ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta-fused thiophene derivative functionalized with a propoxycarbonyl-substituted amino group and an ethyl ester at the 3-position. The propoxycarbonyl moiety (CH₂CH₂CH₂-O-CO-) introduces moderate lipophilicity, which may enhance membrane permeability compared to shorter-chain esters (e.g., methyl or ethoxycarbonyl derivatives).
Properties
Molecular Formula |
C14H19NO4S |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
ethyl 2-(propoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-3-8-19-14(17)15-12-11(13(16)18-4-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17) |
InChI Key |
OVJROZBSCRSJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Precursors
Cyclopenta[b]thiophene derivatives are often synthesized via intramolecular cyclization of substituted thiophenes. For example, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (a key intermediate) can be prepared by reacting thiophene-based precursors with nitrile-containing reagents under acidic or basic conditions. Pd-catalyzed C–H activation methods have also been employed to construct fused cyclopenta rings, though these typically target larger polycyclic systems.
Functionalization of Preformed Cyclopenta[b]Thiophene Cores
Ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6) is a commercially available intermediate. Its amino group at position 2 and ester group at position 3 make it an ideal starting material for further derivatization.
Introduction of the Propoxycarbonylamino Group
The propoxycarbonylamino moiety is introduced via acylation of the primary amino group on the cyclopenta[b]thiophene core. Two methods are prevalent:
Reaction with Propoxycarbonyl Chloride
Procedure :
-
Dissolve ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (1 equiv) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equiv) as a base to deprotonate the amino group.
-
Slowly add propoxycarbonyl chloride (1.1 equiv) at 0°C to minimize side reactions.
-
Warm the reaction to room temperature and stir for 12–16 hours.
-
Quench with water, extract with DCM, dry over Na2SO4, and purify via column chromatography.
Optimization Notes :
Carbamate Formation via Mixed Carbonate Intermediates
Procedure :
-
React the amino compound with phosgene or diphosgene to generate an isocyanate intermediate.
-
Treat with propanol to form the propoxycarbonylamino group.
-
Isolate the product via crystallization from ethanol/water mixtures.
Advantages :
Synthetic Route Integration and Scalability
A representative scalable synthesis combines core formation and acylation:
Step 1: Core Synthesis
-
Starting material: 2-Chloroacetoacetate derivatives.
-
Conditions: React with thiourea and Na2CO3 in ethanol/ethyl acetate at 60–70°C for 5–5.5 hours.
Step 2: Acylation
-
Reagents: Propoxycarbonyl chloride, triethylamine.
-
Solvent: Ethyl acetate or DCM.
-
Temperature: 0°C → room temperature.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Acylating Agent | 1.1–1.2 equiv | Prevents over-acylation |
| Base | Triethylamine (1.2 equiv) | Ensures complete deprotonation |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Temperature | 0°C → RT | Balances rate and selectivity |
| Reaction Time | 12–16 hours | Ensures full conversion |
Challenges and Mitigation Strategies
-
Ester Group Stability : The ethyl ester at position 3 is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical.
-
Byproduct Formation : Unreacted acyl chloride may hydrolyze to carboxylic acid. Quenching with ice-cold water and rapid extraction mitigate this.
-
Crystallization Difficulties : The product’s low polarity complicates crystallization. Gradient recrystallization (e.g., ethanol → hexane) improves purity.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Purity |
|---|---|---|---|---|
| Acyl Chloride Route | 74–85% | High | Moderate | ≥95% |
| Mixed Carbonate | 80–90% | Moderate | Low | ≥98% |
The acyl chloride route is favored for scalability, while the mixed carbonate method offers higher purity at smaller scales .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
*Calculated using evidence-based analogs (e.g., ).
Key Findings
Lipophilicity and Bioavailability: The propoxycarbonyl group in the target compound likely offers a balance between hydrophilicity and lipophilicity, contrasting with the highly polar 4-hydroxy-3,5-dimethoxyphenyl acrylamido derivative () and the more lipophilic 3,4-dimethoxybenzoyl analog ().
Biological Activities: Antimicrobial: Thioureido derivatives (e.g., ) demonstrate broad-spectrum antifungal/antibacterial activity due to the sulfur-rich scaffold and hydrogen-bonding capacity . Antioxidant: Cyanoacrylamido compounds with phenolic substituents () show superior radical-scavenging activity, attributed to electron-donating methoxy and hydroxyl groups .
Synthetic Accessibility: Propoxycarbonyl derivatives may require milder conditions compared to chlorinated or acrylamido analogs, which often involve hazardous reagents (e.g., chloroacetyl chloride) or multi-step Knoevenagel condensations () .
Biological Activity
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships.
Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its unique electronic properties and ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 285.33 g/mol. The structure allows for diverse interactions with biological macromolecules, contributing to its pharmacological potential.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cells. In vitro evaluations demonstrated that this compound exhibited significant cytotoxicity with an IC value ranging from 23.2 to 49.9 μM depending on the cell line and treatment duration .
Table 1: Antitumor Activity of this compound
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| HeLa | 35.0 | Cell cycle arrest |
| A549 | 49.9 | Necrosis |
The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to an increase in G2/M phase cell cycle arrest and subsequent apoptosis in MCF-7 cells .
- Cell Cycle Interference : The compound's interaction with cellular machinery disrupts normal cell cycle progression, leading to enhanced apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Variations in substituents on the cyclopenta[b]thiophene ring significantly affect its potency:
- Substituent Variability : Modifications to the propoxycarbonyl group have shown to enhance activity against specific cancer cell lines.
- Core Structure Importance : The cyclopenta[b]thiophene scaffold plays a pivotal role in binding interactions with target proteins involved in cancer progression.
Case Studies and Research Findings
Several research studies have explored the biological implications of this compound:
- Study on Breast Cancer : A study published in Molecules demonstrated that derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene showed promising antitumor activity, suggesting that structural analogs may share similar properties .
- Evaluation Against Mycobacterium tuberculosis : Other derivatives were evaluated for their efficacy against Mtb H37Rv, indicating potential use in anti-tuberculosis therapies .
Q & A
Q. What are the standard synthetic routes for ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, and how are reaction conditions optimized for yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of precursor thiophene derivatives (e.g., cyclopenta[b]thiophene core formation via Gewald or similar reactions) .
- Step 2 : Introduction of the propoxycarbonylamino group via nucleophilic substitution or coupling reactions using propyl chloroformate or mixed carbonates .
- Optimization : Reaction conditions (temperature, solvent polarity, catalyst choice) are systematically varied. For example, using ethanol as a solvent with piperidine catalysis at 60–80°C improves yield (75–90%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?
- 1H/13C NMR : Confirms regiochemistry of the cyclopenta[b]thiophene core and propoxycarbonylamino substitution (e.g., δ 1.2–1.4 ppm for propyl CH3, δ 4.1–4.3 ppm for ester OCH2) .
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹ for ester and carbamate) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z calculated for C15H19NO4S: 310.1084) .
- HPLC-PDA : Assesses purity (>95% by area normalization) .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- In vitro assays :
- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC50 comparison with ascorbic acid) .
- Anti-inflammatory potential : COX-2 inhibition via ELISA or fluorometric kits .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HepG2, HEK293) to establish safety margins .
- Microbial susceptibility : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the propoxycarbonyl group in modulating biological activity?
- Analog synthesis : Replace the propoxycarbonyl group with methylcarbamate, acetyl, or tert-butoxycarbonyl variants .
- Activity profiling : Compare IC50 values across analogs in enzyme inhibition (e.g., COX-2) or cellular assays .
- Computational analysis : Perform molecular docking to assess binding affinity differences (e.g., AutoDock Vina with COX-2 PDB: 5IKT) .
Q. What strategies resolve contradictions in solubility and stability data observed across different experimental setups?
- Standardized protocols : Use consistent solvents (e.g., DMSO for stock solutions) and buffer systems (PBS pH 7.4) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoparticle formulation (liposomes) to improve bioavailability .
Q. What computational methods predict the compound's interaction with enzymatic targets like cyclooxygenase-2?
- Molecular docking : Screen against COX-2 active site (e.g., Glide SP/XP scoring in Schrödinger) to identify key interactions (H-bonds with Arg120, hydrophobic packing with Tyr385) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (100 ns trajectories in GROMACS) to assess binding stability .
- QSAR modeling : Develop regression models using descriptors (logP, polar surface area) to predict activity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
